Boc-His(pi-Bom)-OMe . HCl
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Overview
Description
Boc-His(pi-Bom)-OMe . HCl: is a chemical compound that belongs to the class of histidine derivatives. It is commonly used in peptide synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxymethyl (Bom) group, and a hydrochloride (HCl) salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-His(pi-Bom)-OMe . HCl typically involves the protection of the histidine amino group with a Boc group and the protection of the imidazole ring with a Bom group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents and protecting groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product. The production process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Boc-His(pi-Bom)-OMe . HCl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bom protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as carbodiimides or phosphonium salts.
Substitution Reactions: Replacement of the Bom group with other functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bom removal.
Coupling: N,N’-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) as coupling reagents.
Substitution: Various nucleophiles for substitution reactions.
Major Products Formed:
Deprotected Histidine Derivatives: After removal of protecting groups.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Boc-His(pi-Bom)-OMe . HCl has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-His(pi-Bom)-OMe . HCl involves its role as a building block in peptide synthesis. The Boc and Bom protecting groups prevent unwanted side reactions during peptide bond formation. The compound interacts with coupling reagents to form peptide bonds, and the protecting groups are subsequently removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparison with Similar Compounds
Boc-His(3-Bom)-OSu: Another histidine derivative with similar protecting groups.
Boc-His(Bom)-OH: A related compound used in peptide synthesis.
Uniqueness: Boc-His(pi-Bom)-OMe . HCl is unique due to its specific combination of protecting groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and various scientific research applications.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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